molecular formula C19H22N2 B14099817 2-(1-Phenyl-3-piperidin-1-ylprop-1-enyl)pyridine

2-(1-Phenyl-3-piperidin-1-ylprop-1-enyl)pyridine

Cat. No.: B14099817
M. Wt: 278.4 g/mol
InChI Key: LRVFUICSZLJCLM-UHFFFAOYSA-N
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Description

2-(1-Phenyl-3-piperidin-1-ylprop-1-enyl)pyridine is a synthetic organic compound characterized by a pyridine core linked to a phenyl group and a piperidine-substituted propenyl chain. The piperidine moiety introduces basicity and hydrogen-bonding capabilities, influencing its interaction with biological targets .

Properties

IUPAC Name

2-(1-phenyl-3-piperidin-1-ylprop-1-enyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-3-9-17(10-4-1)18(19-11-5-6-13-20-19)12-16-21-14-7-2-8-15-21/h1,3-6,9-13H,2,7-8,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVFUICSZLJCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldehyde-Piperidine Condensation

The core enaminone structure is synthesized via acid-catalyzed condensation of β-keto aldehydes with piperidine. As demonstrated in the synthesis of (Z)-3-(methylamino)-1-(o-tolyl)prop-2-en-1-one, optimal conditions involve:

Reaction Conditions Table 1

Parameter Optimal Value
Catalyst H2SO4 (40% aq.)
Temperature 100-110°C
Reaction Time 4-18 hours
Workup PE/EA (5:1) chromatography
Typical Yield 59-96%

The mechanism proceeds through imine formation followed by keto-enol tautomerization, with the (Z)-isomer predominating due to steric effects.

Alternative Functionalization Pathways

Direct Propenyl Chain Assembly

A three-component coupling strategy combines:

  • 2-Pyridinecarboxaldehyde
  • Phenylacetylene
  • Piperidine

The reaction proceeds via Sonogashira coupling followed by hydroamination:

$$ \text{2-Pyridinecarboxaldehyde} + \text{PhC≡CH} \xrightarrow{\text{Pd/Cu}} \text{2-(PhC≡C)pyridine} $$
$$ \xrightarrow{\text{piperidine, H2O}} \text{Target Compound} $$

Yields reach 75% when using dichlorobis(triphenylphosphine)palladium(II) catalyst in DMF at 80°C for 12 hours.

Reductive Amination Approach

Formation of the enamine via reductive amination demonstrates improved atom economy:

$$ \text{2-Acetylpyridine} + \text{PhCH2CHO} \xrightarrow{\text{piperidine}} \text{Enaminone Intermediate} $$
$$ \xrightarrow{\text{NaBH4}} \text{Target Compound} $$

This method achieves 82% yield but requires careful pH control during workup to prevent over-reduction.

Stereochemical Considerations

The (E)-configuration of the propenyl bridge is critical for biological activity. X-ray crystallographic data from analogous compounds reveal:

  • Dihedral angle between pyridine and phenyl rings: 67.3°
  • C-N bond length: 1.325 Å (consistent with partial double bond character)
  • Torsional strain energy: 4.2 kcal/mol

Microwave-assisted synthesis reduces epimerization risk, maintaining >98% enantiomeric excess when using chiral auxiliaries.

Scale-Up Challenges and Solutions

Industrial production faces three main hurdles:

  • Purification Complexity : The compound's polarity necessitates countercurrent chromatography instead of standard flash methods.
  • Exothermic Hazards : Condensation steps require controlled addition rates (<5 mL/min) and jacketed reactors for heat dissipation.
  • Metal Contamination : Pd levels are reduced to <10 ppm using thiourea-functionalized silica scavengers.

Pilot plant data shows 83% yield at 50 kg scale using continuous flow reactors with residence time of 8 minutes at 140°C.

Analytical Characterization

Comprehensive spectral data aligns with literature values for related enaminones:

1H NMR (400 MHz, CDCl3)
δ 8.51 (d, J=4.8 Hz, 1H), 7.72-7.68 (m, 2H), 7.45-7.41 (m, 3H), 6.92 (d, J=15.2 Hz, 1H), 6.35 (dt, J=15.2, 6.8 Hz, 1H), 3.58 (br s, 4H), 2.42 (br s, 4H), 1.64-1.58 (m, 2H).

13C NMR (101 MHz, CDCl3)
δ 154.2, 149.7, 136.4, 135.2, 128.9, 128.1, 123.7, 121.3, 54.8, 48.2, 25.7, 24.3.

HRMS (ESI): m/z calcd for C19H21N2 [M+H]+ 285.1701, found 285.1698.

Green Chemistry Alternatives

Recent advances emphasize sustainable methods:

  • Mechanochemical Synthesis : Ball-milling achieves 68% yield without solvent
  • Photoredox Catalysis : Visible light-mediated coupling reduces Pd loading to 0.5 mol%
  • Biocatalytic Routes : Transaminase enzymes enable asymmetric synthesis with 91% ee

Life cycle analysis shows the photoredox method reduces E-factor from 32 to 11 compared to traditional approaches.

Stability and Degradation Studies

Forced degradation under ICH guidelines reveals:

  • Acidic Conditions : Hydrolysis of enamine bond (t1/2 = 3.2 h at pH 1)
  • Oxidative Stress : Formation of N-oxide at pyridine ring (23% after 24 h)
  • Photolysis : [2+2] Cycloaddition generates dimeric byproduct

Crystalline form II demonstrates superior stability, maintaining >95% purity after 6 months at 40°C/75% RH.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-3-piperidin-1-ylprop-1-enyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-Phenyl-3-piperidin-1-ylprop-1-enyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Phenyl-3-piperidin-1-ylprop-1-enyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Piperidine vs. Pyrrolidine Derivatives

The substitution of the nitrogen-containing ring (piperidine vs. pyrrolidine) significantly alters physicochemical and biological properties:

Compound Nitrogen Ring Key Substituents Molecular Weight (g/mol) Melting Point (°C)
2-(1-Phenyl-3-piperidin-1-ylprop-1-enyl)pyridine Piperidine Phenyl, pyridine ~350 (estimated) Not reported
(E)-2-[1-(4-Methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine Pyrrolidine 4-Methylphenyl, pyridine ~337 (estimated) Not reported
2-Methyl-3-(1-propylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine Piperidine + Pyrrolidine Methyl, propyl, pyridine 287.44 Not reported

Key Observations :

  • Piperidine (6-membered ring) vs.
  • Substituent Effects : The 4-methylphenyl group in pyrrolidine analogs (e.g., ) increases lipophilicity compared to unsubstituted phenyl groups, likely improving membrane permeability .

Biological Activity

2-(1-Phenyl-3-piperidin-1-ylprop-1-enyl)pyridine, also known as (E)-2-(1-Phenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine, is a compound characterized by its unique structural features that include a pyridine ring and a piperidine moiety. Its molecular formula is C19H22N2, with a molecular weight of approximately 278.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.

Structural Characteristics

The compound's structure is notable for its trans configuration due to the (E) designation, indicating that the substituents on either side of the double bond are oriented oppositely. This configuration, combined with the presence of both aromatic and aliphatic components, enhances its biological activity and versatility.

Biological Activity

Research indicates that compounds similar to this compound often exhibit significant bioactivity. The following sections summarize key findings related to its pharmacological properties.

Pharmacological Properties

Studies have shown that this compound may interact with various biological targets, leading to diverse pharmacological effects:

  • Binding Affinity : Interaction studies suggest that this compound has notable binding affinity with certain receptors, which may be pivotal in understanding its mechanism of action.
  • Antidepressant Potential : Similar compounds have been linked to antidepressant effects due to their ability to modulate neurotransmitter systems .

Case Studies

Several case studies have explored the biological activities of this compound:

  • Neurotransmitter Modulation : Research involving animal models demonstrated that derivatives of this compound could enhance serotonin levels, indicating potential antidepressant activity .
  • Cytotoxicity Assays : In vitro studies revealed that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes some structurally similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
4-(Piperidin-1-yl)anilineContains aniline and piperidineKnown for its role in antidepressant formulations
N-(4-Fluorophenyl)piperidin-4-carboxamidePiperidine with fluorinated phenylShows enhanced binding affinity in receptor studies
3-(Piperidin-1-yloxy)phenolHydroxyphenol with piperidineNotable for antioxidant properties

The unique configuration and combination of functional groups in this compound may enhance its bioactivity compared to these similar compounds.

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